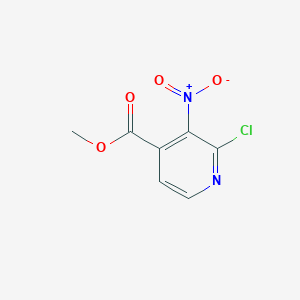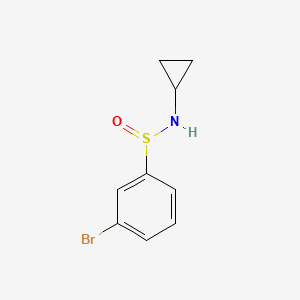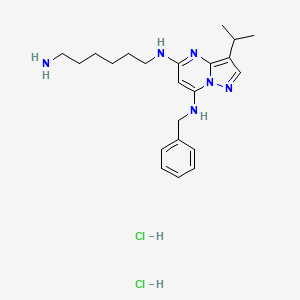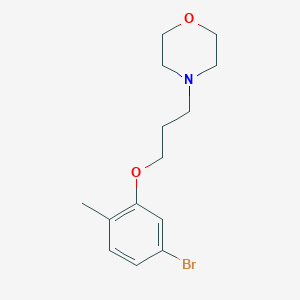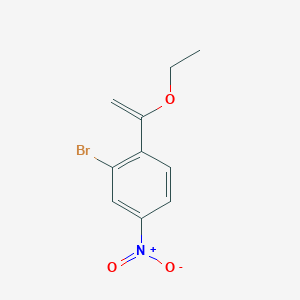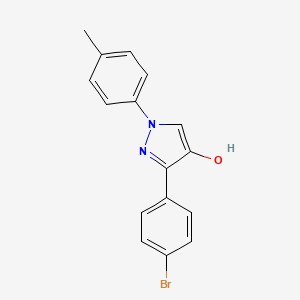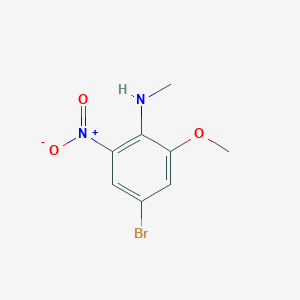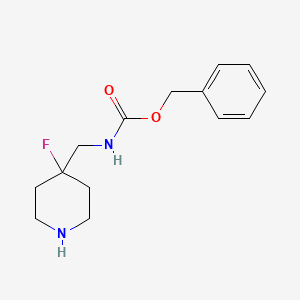
Benzyl (4-fluoropiperidin-4-yl)methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (4-fluoropiperidin-4-yl)methylcarbamate is a chemical compound with the molecular formula C14H19FN2O2 . It is a compound of interest in various fields of research .
Synthesis Analysis
The synthesis of Benzyl (4-fluoropiperidin-4-yl)methylcarbamate is a process that requires specialized knowledge and equipment . The exact method for its synthesis may vary depending on the specific requirements of the research or application .Molecular Structure Analysis
The molecular structure of Benzyl (4-fluoropiperidin-4-yl)methylcarbamate is defined by its molecular formula, C14H19FN2O2 . This formula indicates that it is composed of 14 carbon atoms, 19 hydrogen atoms, one fluorine atom, two nitrogen atoms, and two oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving Benzyl (4-fluoropiperidin-4-yl)methylcarbamate are complex and require a deep understanding of organic chemistry . The compound’s reactivity is influenced by its molecular structure and the conditions under which it is stored and used .Physical And Chemical Properties Analysis
Benzyl (4-fluoropiperidin-4-yl)methylcarbamate has a molecular weight of 266.311 Da . Other physical and chemical properties such as boiling point, solubility, and stability would depend on various factors including temperature and pressure .Aplicaciones Científicas De Investigación
Medicine: HIV Treatment Research
Benzyl (4-fluoropiperidin-4-yl)methylcarbamate has been explored for its potential in the treatment of HIV. Research indicates that derivatives of piperidin-4-ol, to which this compound is structurally related, have shown promise as CCR5 antagonists . CCR5 is a receptor on the surface of white blood cells and acts as a critical entry point for the HIV virus. By blocking this receptor, the compound could prevent the virus from entering and infecting the cells, offering a novel approach to HIV treatment.
Safety and Hazards
Propiedades
IUPAC Name |
benzyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c15-14(6-8-16-9-7-14)11-17-13(18)19-10-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHRTFNQNSMNLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CNC(=O)OCC2=CC=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



